molecular formula C7H13NO2 B1147496 methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate CAS No. 138457-95-1

methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate

Cat. No.: B1147496
CAS No.: 138457-95-1
M. Wt: 143.18362
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with significant interest in various fields of chemistry and biology. This compound is a derivative of 1-aminocyclopropanecarboxylic acid, which is known for its high physiological activity and its role as a plant growth regulator .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound often utilizes flow microreactor systems for the direct introduction of functional groups into organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates for cyclopropanation . Oxidation reactions often involve the use of strong oxidizing agents, while reduction reactions may use hydrogenation catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions yield cyclopropane-containing amino acids, which are valuable intermediates in the synthesis of various bioactive compounds .

Scientific Research Applications

Chemistry: In chemistry, methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically defined compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Biology: In biology, this compound serves as a conformationally rigid analog of natural amino acids. It is used in the study of protein structure and function, as well as in the design of peptidomimetics .

Medicine: In medicine, derivatives of this compound are explored for their potential as antiviral agents. For instance, compounds containing dehydrocoronamic acid residues exhibit high activity against hepatitis C virus protease .

Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral intermediate makes it valuable in the synthesis of enantiomerically pure compounds .

Mechanism of Action

The mechanism of action of methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. In plants, it acts as a precursor to ethylene, a hormone that regulates various developmental processes . In medicinal applications, its derivatives inhibit viral proteases, thereby preventing viral replication .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other derivatives of 1-aminocyclopropanecarboxylic acid, such as coronamic acid, norcoronamic acid, and allo-coronamic acid . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.

Uniqueness: What sets methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate apart is its unique stereochemistry and the presence of an ethyl group on the cyclopropane ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

138457-95-1

Molecular Formula

C7H13NO2

Molecular Weight

143.18362

Synonyms

Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester, (1S-cis)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.